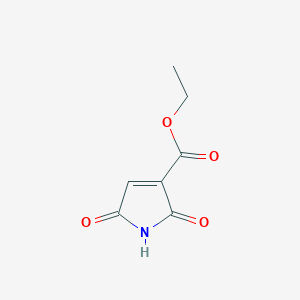

Ethoxy carbonyl maleimide

説明

Ethoxy carbonyl maleimide is a maleimide derivative characterized by an ethoxycarbonyl (-OCO₂CH₂CH₃) substituent attached to the nitrogen atom of the maleimide core. Maleimides are renowned for their reactivity in Diels-Alder cycloadditions and applications in polymer cross-linking. The ethoxy group introduces steric bulk and modulates electronic properties compared to smaller substituents like methoxy (-OCH₃) . Spectroscopically, maleimide derivatives exhibit distinct IR carbonyl bands (1775–1710 cm⁻¹) and deshielded protons in NMR due to anisotropic effects of the carbonyl groups .

特性

分子式 |

C7H7NO4 |

|---|---|

分子量 |

169.13 g/mol |

IUPAC名 |

ethyl 2,5-dioxopyrrole-3-carboxylate |

InChI |

InChI=1S/C7H7NO4/c1-2-12-7(11)4-3-5(9)8-6(4)10/h3H,2H2,1H3,(H,8,9,10) |

InChIキー |

SCYOJLAMDVBOAE-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C1=CC(=O)NC1=O |

製品の起源 |

United States |

科学的研究の応用

Ethoxycarbonyl maleimides are useful in a variety of chemical and biological applications, including pharmaceuticals, polymers, and dyes . They are used in targeted therapeutics, self-healing polymers, and as fluorescent linkers in polymer functionalization and protein labeling .

Applications

- Pharmaceuticals Maleimide derivatives are used in the preparation of targeted therapeutics, PET, Bradykinin Antagonists Peptide, cyclic polypeptide drugs, Topoisomerase, pharmaceutical compositions, Highly Potent and Stable Capped siRNAs, nucleotide prodrugs, carbonic anhydrase II Activity, Glycosaminoglycan and phospholipids .

- Polymers Maleimides, particularly bismaleimides, are used for the synthesis of self-healing polymers, self-assembled functional telechelics and modular block copolymers, reactive and functional polymers such as click chemistry .

- Chemical Applications Maleimide derivatives are used in chemical applications such as dienophiles in cycloaddition reactions and Thia Paterno Buchi Reactions .

- ** সিলেট addition Reactions** Asymmetric Michael addition of carbonyl compounds to N-substituted maleimides is an important method for obtaining optically pure succinimides, which are important chiral fine chemical intermediates .

- Dyes : Maleimide derivatives can be designed and synthesized with tunable fluorescent properties and can be used as ideal fluorescent linkers in polymer functionalization and protein labeling .

Case Studies

- Teicoplanin Derivatives : N-ethoxycarbonyl maleimides have been reacted with teicoplanin pseudoaglycon in the presence of triethylamine to form bis-alkyl- or arylthiomaleimides .

- Surface-Adsorbed Natural Amino Acids : Asymmetric Michael addition of aldehydes to maleimides can be catalyzed by surface-adsorbed natural amino acids . A heterogeneous, recyclable catalyst obtained from natural chirality sources and cheap auxiliaries can be used . For example, amino acids such as L-phenylalanine and clay minerals or alumina can be used as chiral inorganic-organic hybrid catalysts .

- Protein Modification : Maleimide derivatives have the potential for N-terminal amino acids as alternative modification targets .

化学反応の分析

Thiol-Maleimide Reaction

The most notable reaction involving ethoxy carbonyl maleimide is the thiol-maleimide reaction, which is a type of Michael addition. In this process:

-

Mechanism : The thiol group acts as a nucleophile, attacking the electrophilic double bond in the maleimide structure. This results in the formation of a thiosuccinimide product.

-

Reactivity : The reaction is highly selective for thiols over amines at physiological pH (around 7.0), with a reactivity rate approximately 1,000 times faster for thiols compared to amines .

Other Nucleophilic Reactions

Ethoxy carbonyl maleimide can also participate in various other nucleophilic reactions, including:

-

Michael Additions : Ethoxy carbonyl maleimide can react with a range of nucleophiles beyond thiols, such as amines and alcohols, depending on the reaction conditions and the nature of the nucleophile involved.

-

Diels-Alder Reactions : The compound can engage in Diels-Alder reactions, which are valuable for synthesizing complex cyclic structures .

Antibacterial Evaluation

Recent studies have evaluated the antibacterial properties of compounds synthesized from ethoxy carbonyl maleimide derivatives, indicating potential applications in pharmaceutical formulations .

Therapeutic Index Optimization

In antibody-drug conjugates (ADCs), ethoxy carbonyl maleimide plays a crucial role in optimizing therapeutic indices by enabling site-specific conjugation of cytotoxic drugs to antibodies .

類似化合物との比較

Structural and Electronic Comparisons

*Inferred based on structural analogy.

Key Insights :

- Steric Effects : Ethoxy’s larger size compared to methoxy may hinder regioselectivity in substitution reactions, as seen in 3-substituted maleimide syntheses () .

- Electronic Effects : Ethoxy’s weaker electron-withdrawing induction compared to methoxy could reduce electrophilicity in Diels-Alder reactions, positioning its reactivity between maleic anhydride (high) and succinic anhydride (low) .

Spectroscopic Characteristics

Table 2: Spectroscopic Data Comparison

Key Insights :

- IR Spectroscopy : The ethoxy group’s electron-donating nature may downshift carbonyl bands compared to methoxy derivatives, similar to the 12 cm⁻¹ shift observed in HPPI () .

- NMR Anisotropy : Maleimide derivatives exhibit deshielded aromatic protons (e.g., 8.14 ppm for H-9) due to carbonyl anisotropy. Ethoxy’s bulk may alter spatial proximity, affecting shielding effects .

Key Insights :

- Diels-Alder Reactivity : Ethoxy carbonyl maleimide’s reduced electrophilicity compared to maleic anhydride may limit its use in high-speed polymerization but enhance selectivity in controlled reactions .

- Synthetic Methods : Analogous to ethoxy carbonyl pyrazole synthesis (), InCl₃-catalyzed cycloadditions could be adapted for ethoxy maleimide derivatives .

準備方法

Reaction with Ethyl Chloroformate

The most straightforward method involves reacting maleimide with ethyl chloroformate in the presence of a base. As detailed in, maleimide (1.0 mmol) is dissolved in dichloromethane (DCM) or acetone, followed by the addition of ethyl chloroformate (1.2 mmol) and triethylamine (1.2 mmol) under an inert atmosphere. The reaction proceeds at room temperature for 3 hours, yielding N-ethoxycarbonyl maleimide after purification via column chromatography.

Mechanistic Insights :

The base deprotonates the maleimide’s nitrogen, enabling nucleophilic attack on the electrophilic carbonyl carbon of ethyl chloroformate. This method achieves moderate to high yields (70–85%) with minimal side products, as confirmed by NMR and HPLC analyses.

Potassium Carbonate-Mediated Acylation

A variation employing potassium carbonate (K₂CO₃) in acetone enhances reaction efficiency. In, maleimide bis-sulfide intermediates are first synthesized via thiol-Michael addition to 2,3-dibromomaleimide. Subsequent treatment with ethyl chloroformate and K₂CO₃ in dry acetone introduces the ethoxy carbonyl group, achieving >90% conversion in 3 hours.

Cyclization of Maleamic Acid Derivatives

Maleamic Acid Synthesis

Maleamic acids, formed by reacting maleic anhydride with primary amines, serve as precursors. For ethoxy carbonyl maleimide, ethylamine derivatives functionalized with carbonyl groups are ideal. However, synthesizing such amines necessitates additional steps, such as carbamate formation via ethyl chloroformate.

Acid-Catalyzed Cyclodehydration

Patent discloses a cyclodehydration method using alcohol catalysts (e.g., n-butanol) and acid co-catalysts (e.g., p-toluenesulfonic acid). A representative protocol involves:

-

Dissolving N-(ethoxycarbonyl)maleamic acid in toluene.

-

Adding n-butanol (20 mol%) and p-toluenesulfonic acid (10 mol%).

-

Heating at 110°C for 4 hours to facilitate ring closure.

This approach avoids polar aprotic solvents like DMF, simplifying purification and improving environmental compatibility.

Functionalization of Maleimide Bis-Sulfides

Thiol-Mediated Bis-Sulfide Formation

As reported in, 2,3-dibromomaleimide reacts with thiols (e.g., benzyl mercaptan) in DCM to form bis-sulfide intermediates. These compounds exhibit enhanced solubility, enabling efficient N-acylation.

Ethoxycarbonyl Incorporation

The bis-sulfide maleimide is treated with ethyl chloroformate and K₂CO₃ in acetone, replacing the sulfide groups with ethoxy carbonyl moieties. This two-step method achieves 82–89% overall yield, though it requires rigorous exclusion of moisture.

Comparative Analysis of Methods

Mechanistic and Practical Considerations

Side Reactions and Mitigation

Purification Strategies

-

Chromatography : Silica gel chromatography with hexane/ethyl acetate (5:1) effectively isolates the product.

-

Recrystallization : Ethanol/water mixtures (3:1) yield crystals with >99% purity.

Industrial and Environmental Implications

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing ethoxy carbonyl maleimide derivatives?

- Methodology : Synthesis typically involves functionalizing maleimide with ethoxy carbonyl groups via nucleophilic substitution or esterification. Characterization relies on ¹H/¹³C NMR to confirm structural integrity:

- ¹H NMR : Peaks at ~7.1 ppm (maleimide -CH=CH-) and ~13 ppm (-COOH, if present) .

- ¹³C NMR : Carbonyl groups appear at ~170 ppm, and maleimide double bonds at ~135 ppm .

- IR spectroscopy : Maleimide carbonyl stretches at 1710 cm⁻¹ shift to 1696 cm⁻¹ post-conjugation (e.g., Diels-Alder reactions) .

Q. How are thiol-Michael and Diels-Alder reactions applied to ethoxy carbonyl maleimide in polymer design?

- Thiol-Michael addition : Base-initiated (e.g., Et₃N) reactions selectively target the maleimide alkene, enabling quantitative thiol conjugation .

- Diels-Alder cycloaddition : Maleimide reacts with furan derivatives in water, monitored via IR to track carbonyl signal shifts (e.g., hydrogel crosslinking) .

- Key validation : Ensure >95% conversion using quantitative NMR or IR analysis .

Advanced Research Questions

Q. How can reaction selectivity be achieved in orthogonal click reactions involving ethoxy carbonyl maleimide?

- Mechanistic insight : Base-initiated thiol-Michael reactions proceed via nucleophilic attack, while radical-mediated thiol-ene/yne reactions lack selectivity due to competing pathways .

- Strategy : Perform base-initiated reactions first to functionalize maleimide, then radical-mediated steps for allyl/propargyl groups .

- Experimental validation : Use HPLC or GC-MS to resolve product mixtures and confirm selectivity .

Q. What computational tools elucidate the kinetics and thermodynamics of maleimide-based reactions?

- CBS-QB3 calculations : Model reaction energetics (e.g., thiol-Michael vs. radical pathways) to predict activation barriers and selectivity .

- Applications : Compare computed transition states with experimental yields to refine reaction conditions .

Q. How do electronic effects influence ethoxy carbonyl maleimide’s reactivity in conjugation pathways?

- IR/Raman spectroscopy : Downshifts in carbonyl stretches (e.g., 12 cm⁻¹) indicate reduced double-bond character, correlating with extended conjugation in derivatives .

- Theoretical modeling : Density functional theory (DFT) reveals truncated conjugation pathways when maleimide is integrated into polyheterocycles .

Q. What advanced spectroscopic techniques quantify maleimide conjugation efficiency in hydrogels?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。